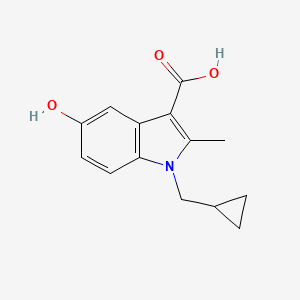![molecular formula C9H12F3N3O B13221690 5-[2-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine](/img/structure/B13221690.png)
5-[2-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[2-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine is a chemical compound that features a trifluoromethyl group attached to a cyclohexyl ring, which is further connected to an oxadiazole ring
Vorbereitungsmethoden
The synthesis of 5-[2-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring with a trifluoromethyl group can be synthesized through various methods, including the hydrogenation of aromatic compounds or the cyclization of appropriate precursors.
Oxadiazole Ring Formation: The oxadiazole ring is usually formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the cyclohexyl ring with the oxadiazole ring under suitable reaction conditions, often using catalysts and specific reagents to facilitate the reaction.
Analyse Chemischer Reaktionen
5-[2-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups on the cyclohexyl or oxadiazole rings are replaced with other groups. Common reagents include halogens and nucleophiles.
Wissenschaftliche Forschungsanwendungen
5-[2-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or mechanical properties.
Biological Studies: Researchers investigate its interactions with enzymes and receptors to understand its potential biological activities and therapeutic applications.
Wirkmechanismus
The mechanism of action of 5-[2-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The oxadiazole ring can form hydrogen bonds and other interactions with target proteins, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
5-[2-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine can be compared with other similar compounds, such as:
5-[3-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine: This compound has a similar structure but with the trifluoromethyl group in a different position on the cyclohexyl ring.
Cyclohexyl 5-amino-1-(2,6-dichlorophenyl)-1,3,4-oxadiazole: This compound features a dichlorophenyl group instead of a trifluoromethyl group, leading to different chemical and biological properties.
Eigenschaften
Molekularformel |
C9H12F3N3O |
|---|---|
Molekulargewicht |
235.21 g/mol |
IUPAC-Name |
5-[2-(trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C9H12F3N3O/c10-9(11,12)6-4-2-1-3-5(6)7-14-15-8(13)16-7/h5-6H,1-4H2,(H2,13,15) |
InChI-Schlüssel |
SOPMGZYDIAZLBQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(C1)C2=NN=C(O2)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-YL}cycloheptan-1-amine](/img/structure/B13221612.png)




![2-Amino-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-one](/img/structure/B13221650.png)

![({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)(pentan-3-yl)amine](/img/structure/B13221660.png)

![4-Chloro-2-phenyl-5-(thiophen-2-YL)thieno[2,3-D]pyrimidine](/img/structure/B13221670.png)

![1-[(2-Aminoethyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13221678.png)
![9-Amino-2H,3H,5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-one](/img/structure/B13221683.png)
